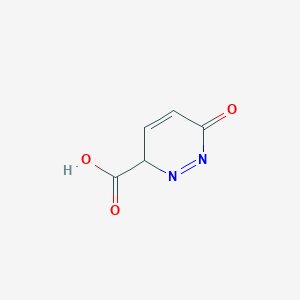

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid

CAS No.: 36405-91-1

Cat. No.: VC2833893

Molecular Formula: C5H4N2O3

Molecular Weight: 140.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36405-91-1 |

|---|---|

| Molecular Formula | C5H4N2O3 |

| Molecular Weight | 140.1 g/mol |

| IUPAC Name | 6-oxo-3H-pyridazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-3H,(H,9,10) |

| Standard InChI Key | PNQHZHWNYKBGGH-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)N=NC1C(=O)O |

| Canonical SMILES | C1=CC(=O)N=NC1C(=O)O |

Introduction

Chemical Structure and Properties

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound belonging to the pyridazine class. It features a six-membered ring containing two adjacent nitrogen atoms (positions 1 and 2), a carbonyl group at position 6, and a carboxylic acid group at position 3.

Basic Chemical Identity

| Property | Value |

|---|---|

| CAS Number | 36405-91-1 |

| Molecular Formula | C5H4N2O3 |

| Molecular Weight | 140.1 g/mol |

| IUPAC Name | 6-oxo-1H-pyridazine-3-carboxylic acid |

| SMILES | [O-]C(=O)C1=NNC(=O)C=C1 |

This compound exhibits important structural features that contribute to its chemical behavior and potential applications. The pyridazine ring with two adjacent nitrogen atoms creates a unique electronic distribution that affects its reactivity pattern .

Physical Properties

The physical state of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid is typically described as a white to off-white crystalline solid. The compound exhibits specific properties that make it suitable for various analytical and synthetic applications .

| Property | Description |

|---|---|

| Physical Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, and polar organic solvents |

| Storage Conditions | Store at room temperature, away from moisture in sealed storage |

The crystalline structure of this compound contributes to its stability, making it suitable for long-term storage under appropriate conditions. When synthesized using hydrothermal reactions, the resulting crystals have been reported to have less thermal stress, fewer internal defects, and higher stability .

Nomenclature and Structural Variations

Naming Conventions

The nomenclature of this compound can be confusing due to different numbering systems used in chemical literature. The name "6-Oxo-3,6-dihydropyridazine-3-carboxylic acid" indicates the location of the oxo group at position 6 and the carboxylic acid moiety at position 3 .

| Synonym | Reference |

|---|---|

| 6-oxo-1H-pyridazine-3-carboxylic acid | |

| 6-hydroxypyridazine-3-carboxylic acid | |

| 6-hydroxy-3-pyridazinecarboxylic acid | |

| 3-pyridazinecarboxylic acid, 1,6-dihydro-6-oxo |

The variety of names stems from different ways of representing the tautomeric forms and numbering conventions for the heterocyclic ring system .

Related Compounds

Several structurally related compounds appear in the literature, which differ from 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid through substitution patterns or functional group modifications:

-

1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 100047-66-3): Features a methyl group at position 1 .

-

5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 87668-16-4): Contains a methyl group at position 5 .

-

6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid: Contains a phenyl group at position 1 .

-

6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide (CAS: 134531-63-8): Contains a hydrazide group instead of the carboxylic acid .

These structural variations can significantly affect the chemical and biological properties of the compounds, providing opportunities for structure-activity relationship studies .

Synthesis Methods

Hydrothermal Synthesis

One of the documented methods for synthesizing related compounds involves hydrothermal reaction conditions. A patent describes the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which shares structural similarities with our target compound:

-

Reaction components: 2-chloro-5-trifluoromethylpyridine (0.54g) and water (17ml)

-

Conditions: Sealed hydrothermal reaction kettle at 100-180°C for 24-72 hours

-

Post-reaction: Natural cooling to room temperature, followed by isolation of white flaky crystals

This method reportedly produces crystals with favorable characteristics including less thermal stress, fewer internal defects, and higher stability. The approach is also environmentally friendly as it uses water as the reaction solvent and achieves yields exceeding 80% .

| Reagent | Amount | Function |

|---|---|---|

| Cu(OAc)2 | 450 mg (2.48 mmol) | Oxidant/Catalyst |

| Sodium carbonate | 7.01 g (66.14 mmol) | Base |

| Pyridine | 4.4 mL | Co-solvent/Base |

| Toluene | 44 mL | Solvent |

This synthetic approach is notable for its relatively mild conditions and good yield, making it suitable for laboratory-scale preparation .

Analytical Characterization

Spectroscopic Data

While comprehensive spectroscopic data for 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid is limited in the search results, related compounds provide insight into the expected spectroscopic properties.

For instance, mass spectrometry data for the reaction product from the oxidative dehydrogenation method showed an m/z value of 177.0 [M+H]+ which, while higher than the expected molecular weight of 140.1, may indicate the presence of adducts or a different molecular species .

Purification and Quality Control

The preparation methods described in the literature typically involve post-reaction purification steps. For the hydrothermal synthesis, the product crystallizes directly in the reaction vessel and can be isolated by separating the solid crystalline material from the reaction liquid .

For the oxidative dehydrogenation approach, the insoluble solids in the reaction mixture were filtered out, and the filtrate was concentrated under reduced pressure to yield the final product .

Applications and Research Significance

Building Block in Organic Synthesis

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid serves as an important building block in organic synthesis. Its heterocyclic structure combined with functional groups (carboxylic acid and oxo functionality) makes it valuable for constructing more complex molecules .

The compound's availability in chemical catalogs as a building block indicates its utility in pharmaceutical and chemical research . Its carboxylic acid group provides a convenient handle for derivatization through various chemical transformations.

Structural Comparisons with Related Compounds

Pyridazine vs. Pyridine Derivatives

An interesting comparison can be made between 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid and its pyridine analogs:

| Compound | Ring System | Key Difference |

|---|---|---|

| 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid | Pyridazine | Contains adjacent nitrogen atoms at positions 1 and 2 |

| 6-oxo-1,6-dihydropyridine-3-carboxylic acid | Pyridine | Contains a single nitrogen atom in the ring |

The presence of the additional nitrogen atom in the pyridazine ring significantly affects the electronic properties, potentially influencing reactivity patterns and biological activities .

Effect of Substitution Patterns

The position and nature of substituents on the heterocyclic ring can dramatically affect the properties of these compounds:

-

N-substitution (e.g., 1-methyl or 1-phenyl derivatives) affects the tautomeric equilibrium and hydrogen-bonding capabilities.

-

Ring substitution (e.g., 5-methyl derivative) can influence both electronic and steric properties.

-

Functional group modification (e.g., conversion to hydrazide) changes the reactivity profile and potential biological interactions .

These structural variations provide a rich landscape for exploring structure-activity relationships in both chemical and biological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume